9H-fluoren-9-ylhydrazine CAS number and molecular weight
9H-fluoren-9-ylhydrazine CAS number and molecular weight
Title: 9H-Fluoren-9-ylhydrazine (CAS 500534-61-2): Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications
Executive Summary
9H-fluoren-9-ylhydrazine is a highly specialized organic building block characterized by a rigid fluorene core attached to a reactive nucleophilic hydrazine moiety. Recognized by the CAS registry number 500534-61-2 and possessing a molecular weight of 196.25 g/mol [1], this compound serves as a critical intermediate in advanced organic synthesis, peptide chemistry, and the development of mechanistic probes. This whitepaper provides a rigorously validated framework for its synthesis, analytical characterization, and application in pharmaceutical development, ensuring researchers have a robust foundation for integrating this synthon into complex workflows.
Physicochemical and Regulatory Profile
Understanding the fundamental properties of 9H-fluoren-9-ylhydrazine is essential for predicting its behavior in various solvent systems, calculating precise stoichiometric equivalents, and ensuring regulatory compliance during scale-up[1].
| Property | Value / Description |
| Chemical Name | 9H-fluoren-9-ylhydrazine |
| CAS Registry Number | 500534-61-2 |
| Molecular Formula | C13H12N2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 9H-fluoren-9-ylhydrazine |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)NN |
| InChIKey | KDOQUPWNPYCZOY-UHFFFAOYSA-N |
| Structural Features | Rigid planar biphenyl system fused to a cyclopentadiene ring, substituted with a nucleophilic hydrazine group at the C9 position. |
Mechanistic Synthesis & Experimental Protocol
The synthesis of 9H-fluoren-9-ylhydrazine is typically achieved via a two-step sequence starting from commercially available 9-fluorenone. The sequence involves the condensation of 9-fluorenone with hydrazine monohydrate to form a hydrazone intermediate, followed by a selective hydride reduction.
Causality in Experimental Design:
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Excess Hydrazine (Step 1): A significant excess of hydrazine monohydrate (typically 2.8 equivalents) is mandatory. If a stoichiometric 1:1 ratio is used, the intermediate hydrazone rapidly reacts with unreacted 9-fluorenone to form the thermodynamically stable, unwanted azine dimer (bis(9H-fluoren-9-ylidene)hydrazine)[2].
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Selective Reduction (Step 2): The C=N bond of the hydrazone must be reduced without cleaving the delicate N-N bond. Sodium borohydride (NaBH4) in methanol provides the optimal hydride transfer kinetics to achieve this selectivity without over-reduction.
Step-by-Step Protocol:
Phase 1: Synthesis of (9H-fluoren-9-ylidene)hydrazine (Intermediate)
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Setup: Equip a 1-L three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and thermometer.
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Dissolution: Charge the flask with 9-fluorenone (50.0 g, 278 mmol) and absolute ethanol (500 mL). Stir at 40 °C until a homogeneous solution is achieved[2].
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Condensation: Add hydrazine monohydrate (50.0 mL, 789 mmol, 2.8 equiv) in a single portion.
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Reflux: Raise the internal temperature to 80–85 °C and reflux for 3.5 hours.
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Self-Validation Checkpoint: The reaction is complete when TLC (10% EtOAc/Hexanes) shows the complete disappearance of the 9-fluorenone spot and the appearance of a new, lower Rf spot corresponding to the hydrazone[2].
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Isolation: Cool the reaction mixture to 20 °C over 1 hour to induce crystallization. Filter the yellow needle-like crystals under vacuum, wash with cold ethanol, and dry under high vacuum (Yield: ~90%).
Phase 2: Reduction to 9H-fluoren-9-ylhydrazine
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Setup: In a 500-mL flask, suspend the intermediate hydrazone (20.0 g, 103 mmol) in anhydrous methanol (200 mL) under an inert argon atmosphere.
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Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add NaBH4 (5.8 g, 154 mmol, 1.5 equiv) in small portions over 30 minutes to control hydrogen evolution and exothermicity.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Self-Validation Checkpoint: Aliquot a sample, quench with water, and extract with ethyl acetate. TLC should indicate the consumption of the yellow hydrazone and the formation of a UV-active, ninhydrin-positive spot.
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Quenching: Carefully quench the reaction with saturated aqueous NH4Cl (50 mL) to neutralize excess hydride.
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Extraction & Purification: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure 9H-fluoren-9-ylhydrazine.
Step-by-step synthetic workflow for 9H-fluoren-9-ylhydrazine.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized 9H-fluoren-9-ylhydrazine, the following analytical benchmarks must be met:
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1H NMR (CDCl3, 400 MHz): The signature C9-proton of the fluorene ring appears as a distinct resonance around δ 4.8 - 5.1 ppm. The aromatic protons (8H) appear as a complex multiplet between δ 7.2 and 7.8 ppm.
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Mass Spectrometry (ESI-MS): The theoretical exact mass is 196.10. The [M+H]+ ion peak must be observed at m/z 197.1.
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HPLC: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) should demonstrate a purity of ≥95%. The reduced hydrazine will elute earlier than the more hydrophobic hydrazone intermediate.
Applications in Drug Development & Chemical Biology
9H-fluoren-9-ylhydrazine is not merely an end-product; it is a highly versatile synthon utilized across multiple advanced chemical domains.
A. Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation The fluorenyl group is a cornerstone of modern peptide chemistry (e.g., Fmoc protection). 9H-fluoren-9-ylhydrazine and its derivatives are utilized to generate peptide hydrazides[3]. Peptide hydrazides are crucial intermediates in Native Chemical Ligation (NCL), as they can be readily converted into reactive thioesters under mild oxidative conditions (e.g., using NaNO2)[3]. This enables the convergent synthesis of large proteins and biologics that are otherwise impossible to express recombinantly.
B. Mechanistic Probes and Radical Clocks Fluorenyl derivatives are frequently employed as radical clocks in physical organic chemistry to determine the rates of single-electron transfer (SET) reactions. The rigid fluorenyl radical is highly stable, and its rearrangement kinetics are well-documented, allowing researchers to probe the mechanisms of novel drug-metabolizing enzymes or complex catalytic cycles[2].
Utilization of 9H-fluoren-9-ylhydrazine in peptide synthesis and NCL.
References[1] Title: 9H-fluoren-9-ylhydrazine CAS#500534-61-2 | Regulatory Information | GCIS-ChemRadar. Source: chemradar.com. URL: https://www.chemradar.com/en/tools/gcis[2] Title: Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide - PMC. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6145851/[3] Title: Chemical synthesis of proteins using hydrazide intermediates - ResearchGate. Source: researchgate.net. URL: https://www.researchgate.net/publication/262694902_Chemical_synthesis_of_proteins_using_hydrazide_intermediates
Sources
- 1. 9H-fluoren-9-ylhydrazine CAS#500534-61-2 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 2. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
